molecular formula C14H12O3 B6377630 2-Formyl-5-(2-hydroxymethylphenyl)phenol CAS No. 1261925-08-9

2-Formyl-5-(2-hydroxymethylphenyl)phenol

Cat. No.: B6377630
CAS No.: 1261925-08-9
M. Wt: 228.24 g/mol
InChI Key: DJBQYUDCZCWDDZ-UHFFFAOYSA-N
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Description

2-Formyl-5-(2-hydroxymethylphenyl)phenol is an organic compound that features both aldehyde and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(2-hydroxymethylphenyl)phenol typically involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene . This method ensures good yields and regiospecificity. The precursor aldehydes obtained from this reaction can be further reduced using sodium borohydride to yield 2-hydroxymethylphenols .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(2-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-Formyl-5-(2-hydroxymethylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-5-(2-hydroxymethylphenyl)phenol involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethylphenol: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2-Formylphenol: Lacks the hydroxymethyl group, limiting its applications in some synthetic pathways.

Uniqueness

2-Formyl-5-(2-hydroxymethylphenyl)phenol is unique due to the presence of both aldehyde and phenol functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

2-hydroxy-4-[2-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-8-11-3-1-2-4-13(11)10-5-6-12(9-16)14(17)7-10/h1-7,9,15,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBQYUDCZCWDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685071
Record name 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-08-9
Record name 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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